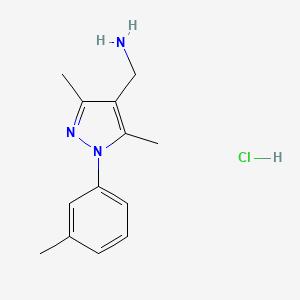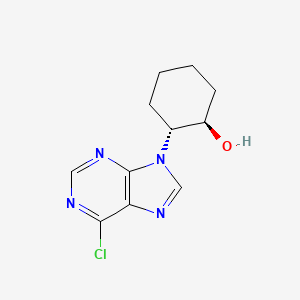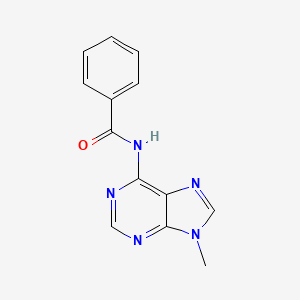![molecular formula C13H15FN2O2 B11861417 6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)
6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
The synthesis of 6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one involves several steps. One common method includes the reaction of a suitable benzo[d][1,3]oxazine derivative with a piperidine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom in its structure can enhance its binding affinity to certain enzymes or receptors, leading to a biological effect. The spiro linkage provides a rigid structure that can fit into specific binding sites, influencing the compound’s activity.
Comparison with Similar Compounds
6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one can be compared with other spiro compounds, such as:
6-Chloro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
6-Bromo-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Similar structure but with a bromine atom instead of fluorine.
The presence of different halogens (fluorine, chlorine, bromine) can significantly affect the compound’s chemical properties and biological activities, making 6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one unique in its class.
Properties
Molecular Formula |
C13H15FN2O2 |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
6-fluoro-1-methylspiro[3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C13H15FN2O2/c1-16-11-3-2-9(14)8-10(11)13(18-12(16)17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3 |
InChI Key |
SUDIYJAVIKPUAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3(CCNCC3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)







![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)


